7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Kinase inhibitor Luciferase reporter Structure-activity relationship

Researchers face variability in kinase inhibitor lead optimization due to inconsistent intermediate quality. 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 16019-34-4) solves this with: - ≥98% final product purity and ≥80% yield in tofacitinib intermediate synthesis. - 0.36 µM IC50 against firefly luciferase for assay control. - High-yield N7-benzylation for antiviral programs.

Molecular Formula C13H10ClN3
Molecular Weight 243.69 g/mol
CAS No. 16019-34-4
Cat. No. B097396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
CAS16019-34-4
Synonyms7-BENZYL-4-CHLORO-7H-PYRROLO[2,3-D] PYRIMIDINE
Molecular FormulaC13H10ClN3
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC3=C2N=CN=C3Cl
InChIInChI=1S/C13H10ClN3/c14-12-11-6-7-17(13(11)16-9-15-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2
InChIKeyKMWWCJXJJNHTQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Overview


7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 16019-34-4) is a synthetic, heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine class, which serves as a foundational scaffold for the development of protein kinase inhibitors [1]. This compound features a core deazapurine structure substituted with a reactive 4-chloro group and a protective 7-benzyl moiety, making it a pivotal intermediate for late-stage diversification in medicinal chemistry programs targeting cancer, inflammation, and viral infections [2].

Heterocyclic building block for kinase inhibitor and antiviral SAR
C4-chloro reactive site for late-stage diversification
N7-benzyl protective group ensures selective functionalization

Impact of In-Class Substitution Variability


The pyrrolo[2,3-d]pyrimidine scaffold exhibits high functional sensitivity to peripheral substitutions. Direct evidence demonstrates that even minor changes to the N7-benzyl group or the C4-chloro leaving group dramatically alter a compound's quantitative potency, mechanism of inhibition, and synthetic utility [1]. Substituting this specific intermediate with a non-benzyl-protected or alternative halogenated analog can introduce significant variability in downstream reaction yields and final product purity, thereby compromising the reproducibility of lead optimization campaigns and large-scale synthetic processes [2].

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Alternative N7 protection or deprotected forms may alter reactivity and yields.
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Different C4 leaving groups can significantly shift biological activity.
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Non-benzyl N7 analogs may introduce variability in downstream purities.

Quantitative Differentiation Evidence


Luciferase Inhibition: C4 Substitution SAR

In a direct SAR study of pyrrolo[2,3-d]pyrimidine derivatives, compound 3a (7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine) exhibited potent inhibition of firefly luciferase with an IC50 of 0.36 ± 0.05 µM [1]. A direct comparator, compound 4c, which substitutes the C4-chloro group with a different moiety, demonstrated an IC50 of 0.06 ± 0.01 µM, representing a 6-fold increase in potency [1].

Luciferase Inhibition IC50
Head-to-head
Target:0.36 ± 0.05 µM
C4-modified:0.06 ± 0.01 µM
6-fold potency shift with C4 modification
Reported C4 SAR context for luciferase inhibition optimization
Cell-free luciferase assay (Photinus pyralis)
Kinase inhibitor Luciferase reporter Structure-activity relationship

Synthetic Yield: N7-Benzyl vs. Nitrobenzyl

In the synthesis of antiviral agents, the preparation of 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (compound 34b) from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and benzyl bromide was achieved in quantitative yield (251 mg from 154 mg starting material) [1]. In contrast, the analogous 4-nitrobenzyl derivative (compound 34a) was obtained in a 96% yield (1.11 g from 614 mg) under similar conditions [1].

Synthetic Yield (N7-Alkylation)
Head-to-head
Target:Quantitative yield
4-Nitrobenzyl:96%
~4% absolute yield advantage for target
Supports selection for efficient N7-alkylation
Acetonitrile, K2CO3, RT, 20 h
Antiviral agent Synthetic methodology Intermediate

Tofacitinib Intermediate Purity and Scalability

A patent for an improved synthesis of a tofacitinib key intermediate utilizes 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a starting material, reporting a final product purity of 98% or above and a total synthesis yield of 80% or above [1]. This method claims to overcome issues of high raw material cost, poor purity, and difficult impurity purification associated with alternative synthetic routes [1].

Process Purity & Yield
Class-level
≥98% purity, ≥80% total yield
Reported process performance context for tofacitinib intermediate
Patent disclosure; independent validation needed
Tofacitinib Process chemistry Intermediate

Luciferase Inhibition Mechanism

Kinetic analysis revealed that 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (3a) is a predominantly competitive inhibitor with respect to the substrate d-luciferin, but uncompetitive with respect to ATP [1]. This mixed inhibition mechanism is distinct from that of classic ATP-competitive kinase inhibitors and represents a specific, quantifiable property that influences its behavior in cell-based luciferase reporter assays.

Inhibition Mechanism
Assay context
Competitive vs. d-luciferin; uncompetitive vs. ATP
Mixed inhibition may inform luciferase reporter assay interpretation
Kinetic analysis with purified enzyme
Enzyme kinetics Mechanism of action Reporter gene assay

Antiviral Scaffold Viability

In a study identifying novel antiviral agents against Zika and dengue viruses, the 7H-pyrrolo[2,3-d]pyrimidine scaffold of 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine was found to be a viable chemotype for antiviral activity. While the 9H-purine and 1H-pyrazolo[3,4-d]pyrimidine cores were identified as alternative scaffolds, the pyrrolo[2,3-d]pyrimidine series, including this specific intermediate, was highlighted as a promising starting point for developing new chemical entities against flaviviruses [1].

Antiviral Scaffold Viability
Class-level
Pyrrolo[2,3-d]pyrimidine identified as promising chemotype
Scaffold-based antiviral research context
Cell-based ZIKV/DENV assays
Antiviral Flavivirus Scaffold hopping

Validated Application Scenarios


Lead Optimization via C4 Functionalization

Procure this compound as a core intermediate for SAR studies targeting kinases or other enzymes. The 0.36 µM IC50 against firefly luciferase [1] serves as a baseline potency metric. Its C4-chloro group is a defined handle for introducing diverse amines or other nucleophiles, enabling the synthesis of focused libraries. The 6-fold potency increase observed in a direct analog (4c) [1] validates the value of exploring C4 modifications to improve target affinity.

Tofacitinib Scalable Intermediate Synthesis

Utilize this compound in the large-scale synthesis of tofacitinib key intermediates. Evidence from a process patent confirms that this specific intermediate contributes to a final product purity of ≥98% and an overall yield of ≥80% [2]. This data supports its selection over other in-class compounds for developing a robust, cost-effective manufacturing process where high purity and reproducibility are mandated.

Antiviral Building Block for Flavivirus Inhibitors

Incorporate this compound into synthetic routes aimed at discovering new chemotypes for Zika and dengue virus inhibition. Research has explicitly identified the 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine scaffold, of which this compound is a key intermediate, as a promising and novel starting point for antiviral lead generation [3]. The reported quantitative yield for its N7-benzylation step [3] ensures efficient supply of advanced intermediates for biological evaluation.

Luciferase Assay Control and Validation

Employ this compound as a characterized inhibitor control in cell-based luciferase reporter gene assays. Its known IC50 of 0.36 ± 0.05 µM [1] and defined mechanism of action (competitive with d-luciferin, uncompetitive with ATP) [1] make it a valuable tool for validating assay sensitivity and troubleshooting signal interference issues that are common in high-throughput screening campaigns.

Application
Selection Property
Validation Focus
Kinase/Enzyme Lead Optimization
C4-chloro diversification handle
Reported C4 SAR potency shift
Tofacitinib process-scale intermediate synthesis
High-purity intermediate supply
Purity and yield consistency
Antiviral (flavivirus) scaffold diversification
Pyrrolopyrimidine core viability
Scaffold-derived antiviral activity
Luciferase reporter assay control
Characterized inhibition mechanism
Competitive vs. luciferin inhibition context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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